molecular formula C14H18O B12569265 1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene CAS No. 266351-96-6

1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene

Cat. No.: B12569265
CAS No.: 266351-96-6
M. Wt: 202.29 g/mol
InChI Key: LLPZJDLJMCHBPD-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene is an aromatic compound featuring a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the para position and a conjugated diene chain (2-methylpenta-1,3-dien-1-yl) at the adjacent position. The conjugated diene system introduces extended π-electron delocalization, enhancing reactivity in cycloaddition or electrophilic addition reactions. The ethoxy group acts as an electron-donating substituent, influencing the electronic properties of the aromatic ring and the adjacent diene .

Characterization typically involves NMR spectroscopy (e.g., ¹³C NMR shifts for dienyl carbons at 126–137 ppm) and HRMS for molecular ion confirmation .

Properties

CAS No.

266351-96-6

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-ethoxy-4-(2-methylpenta-1,3-dienyl)benzene

InChI

InChI=1S/C14H18O/c1-4-6-12(3)11-13-7-9-14(10-8-13)15-5-2/h4,6-11H,5H2,1-3H3

InChI Key

LLPZJDLJMCHBPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C)C=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of ethoxybenzene with a suitable diene precursor under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

Pharmaceutical Applications

1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene has shown promise in pharmaceutical research due to its biological activities:

Antioxidant Properties:
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The conjugated diene system may enhance free radical scavenging abilities, which is crucial for preventing oxidative stress-related diseases.

Antimicrobial Activity:
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Its ability to inhibit bacterial growth could be attributed to structural features that allow interaction with microbial cell membranes . In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Cosmetic Industry

Given its antioxidant properties, this compound could be utilized in cosmetics. It may serve as an ingredient in skincare formulations aimed at protecting against oxidative damage caused by environmental stressors. The stability provided by the conjugated diene system enhances its appeal for such applications.

Food Preservation

The antimicrobial properties of 1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene suggest potential use as a natural preservative in the food industry. Its ability to inhibit microbial growth can help extend the shelf life of food products while maintaining safety and quality.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of structurally similar compounds using various assays (e.g., DPPH radical scavenging assay). The results indicated that compounds with a conjugated diene system exhibited enhanced antioxidant properties compared to their saturated counterparts. This suggests that 1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene could similarly benefit from such properties .

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, derivatives of this compound were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth, supporting the potential application of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through its conjugated diene system and benzene ring. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

Table 1: Electronic Effects of Substituents on Benzene-Dienyl Systems
Compound Substituent on Benzene Electronic Effect Key NMR Shifts (¹³C, ppm) Reference
Target Compound -OCH₂CH₃ Electron-donating ~128–137 (dienyl carbons)
(E)-1-(Buta-1,3-dien-1-yl)-4-(CF₃)benzene (1j) -CF₃ Electron-withdrawing 127.4, 126.3 (dienyl)
1-Bromo-4-dienyl benzene (8d) -Br Electron-withdrawing 128.7, 127.7 (dienyl)
[(1E,3E)-4-Nitrobuta-1,3-dien-1-yl]benzene -NO₂ Strong electron-withdrawing N/A

Key Findings :

  • Electron-donating groups (e.g., -OCH₂CH₃) increase the electron density of the benzene ring, activating it for electrophilic substitution. In contrast, electron-withdrawing groups (e.g., -CF₃, -NO₂) deactivate the ring .
  • Conjugated dienes in the target compound and analogs (e.g., 1j, 8d) exhibit similar ¹³C NMR shifts (~126–137 ppm), confirming their structural similarity .

Steric and Reactivity Differences in Diene Chains

Table 2: Diene Chain Modifications and Reactivity
Compound Diene Chain Structure Steric Hindrance Reactivity Notes Reference
Target Compound 2-Methylpenta-1,3-dien-1-yl Moderate Methyl branch may slow Diels-Alder reactions
1-Methyl-4-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)benzene (8b) Buta-1,3-dien-1-yl Low Shorter chain; faster cycloaddition
2,6-Di-tert-butyl-4-dienyl phenol (17) Buta-1,3-dien-1-yl with bulky groups High Bulky groups hinder electrophilic attacks

Key Findings :

  • Bulky substituents (e.g., tert-butyl in compound 17) further impede reactivity, highlighting the balance between electronic and steric effects .

Key Findings :

  • The target compound’s conjugated diene suggests utility in materials science (e.g., liquid crystals) or as a diene in Diels-Alder reactions .
  • Safety protocols for analogs (e.g., PPE requirements in ) should be extrapolated to the target compound due to insufficient toxicity data.

Biological Activity

1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene, also known as a derivative of ethoxybenzene, has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, chemical properties, biological effects, and potential applications in medicine and industry.

Molecular Structure:

  • Molecular Formula: C14H18O
  • Molecular Weight: 202.29 g/mol
  • CAS Number: 266351-96-6

Structural Representation:
The compound's structure is characterized by a benzene ring substituted with an ethoxy group and a conjugated diene system.

PropertyValue
CAS No.266351-96-6
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
IUPAC Name1-ethoxy-4-(2-methylpenta-1,3-dienyl)benzene

Synthesis Methods

The synthesis of 1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene typically involves electrophilic aromatic substitution reactions. A common method includes the alkylation of ethoxybenzene using a suitable diene precursor under acidic conditions, often facilitated by Lewis acid catalysts like aluminum chloride (AlCl3) .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the conjugated diene system may enhance free radical scavenging abilities, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies suggest that derivatives of 1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene may possess antimicrobial properties. The compound's ability to inhibit bacterial growth could be attributed to its structural features that allow interaction with microbial cell membranes .

The mechanism of action for this compound may involve:

  • Interaction with Cell Membranes: The hydrophobic nature of the benzene ring and the diene system allows for integration into lipid membranes.
  • Free Radical Scavenging: The conjugated diene system can stabilize free radicals, thereby mitigating cellular damage.

Study on Antioxidant Activity

A study conducted on structurally similar compounds demonstrated that those with a conjugated diene system exhibited enhanced antioxidant properties compared to their saturated counterparts. This suggests that 1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene could similarly benefit from such properties .

Antimicrobial Testing

In vitro tests have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar functional groups were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial proliferation .

Potential Applications

Given its biological activities, 1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene could have several applications:

  • Pharmaceuticals: As a potential lead compound in drug development targeting oxidative stress-related diseases or infections.
  • Cosmetics: Its antioxidant properties may be harnessed in skincare formulations to protect against oxidative damage.
  • Food Industry: Potential use as a natural preservative due to its antimicrobial effects.

Q & A

Q. What are the standard synthetic routes for 1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene, and what factors influence reaction yields?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A typical method involves reacting 4-ethoxybromobenzene with 2-methylpenta-1,3-dien-1-yl magnesium bromide under inert atmosphere (e.g., argon) at 60–80°C. Yield optimization requires strict control of catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), solvent polarity (THF or toluene), and reaction time (12–24 hrs). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >90% purity. Competing side reactions, such as β-hydride elimination, can reduce yields if steric hindrance is not managed .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and diene geometry. The ethoxy group’s singlet at δ 1.3–1.5 ppm (CH₃) and δ 3.9–4.1 ppm (OCH₂) are diagnostic. The conjugated diene system shows characteristic coupling constants (J = 10–12 Hz) in ¹H NMR .
  • GC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 217.1594) and detects impurities.
  • X-ray Crystallography : Resolves stereochemical ambiguity in the diene moiety and confirms spatial arrangement of substituents .

Q. How does the ethoxy group influence the compound’s reactivity in common organic reactions?

The electron-donating ethoxy group activates the benzene ring toward electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the diene. However, steric hindrance from the diene limits meta substitution. In oxidation reactions (e.g., with KMnO₄), the ethoxy group stabilizes radical intermediates, directing oxidation to the allylic positions of the diene .

Q. What are the typical reaction conditions required for cross-coupling methodologies involving this compound?

Suzuki-Miyaura couplings require aryl halides (e.g., bromides), Pd catalysts (e.g., PdCl₂(dppf)), and anhydrous conditions. For Heck reactions, polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) are critical. Competitive π-π stacking of the diene may necessitate bulky ligands (e.g., P(t-Bu)₃) to suppress oligomerization .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported reaction outcomes for similar ethoxy-substituted benzene derivatives?

Contradictions in reaction outcomes (e.g., regioselectivity in nitration) arise from solvent polarity, temperature, and catalyst variations. Systematic studies using kinetic isotopic labeling (e.g., deuterated substrates) and DFT calculations can differentiate between electronic and steric effects. For example, meta/para product ratios in nitration correlate with solvent dielectric constants (ε), where polar solvents favor para attack .

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) map electrostatic potential surfaces to identify electron-rich regions. Fukui indices (nucleophilicity) predict preferential attack at the para position to the ethoxy group. Molecular dynamics simulations further assess steric accessibility of reactive sites under varying solvent conditions .

Q. What advanced catalytic systems improve stereochemical control in derivatives of this compound?

Chiral ligands (e.g., BINAP) in asymmetric hydrogenation of the diene yield enantiomerically pure cyclohexane derivatives. Photoinduced [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) require UV irradiation (λ = 365 nm) and triplet sensitizers (e.g., benzophenone) to control endo/exo selectivity .

Q. How do competing reaction pathways (e.g., radical vs. ionic mechanisms) affect oxidation products?

Oxidation with m-CPBA follows an ionic epoxidation pathway, yielding a single epoxide stereoisomer. In contrast, Mn(OAc)₃-mediated radical oxidation generates allylic alcohols via hydrogen abstraction. Mechanistic studies using radical traps (TEMPO) and EPR spectroscopy confirm the dominance of radical pathways under protic conditions .

Methodological Notes

  • Data Contradiction Analysis : Compare experimental results with computational predictions to identify outliers. For example, discrepancies in oxidation yields may stem from trace moisture levels affecting radical initiation .
  • Experimental Design : Use factorial design (e.g., Taguchi method) to optimize reaction variables (catalyst, solvent, temperature) and minimize side products .

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